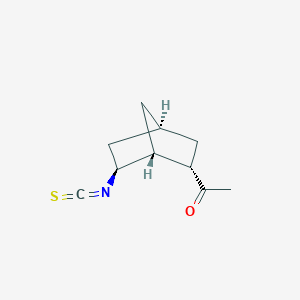
2-Acetyl-6-isothiocyanatonorbornane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-isothiocyanatonorbornane (AITC-NB) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AITC-NB is a derivative of norbornene and is widely used in chemical synthesis, particularly in the preparation of chiral compounds. In
Applications De Recherche Scientifique
2-Acetyl-6-isothiocyanatonorbornane has been extensively studied for its potential applications in chemical synthesis, particularly in the preparation of chiral compounds. It has been used as a chiral auxiliary in various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions. Additionally, 2-Acetyl-6-isothiocyanatonorbornane has been explored for its potential use in asymmetric catalysis, where it can act as a ligand for various metal complexes.
Mécanisme D'action
The mechanism of action of 2-Acetyl-6-isothiocyanatonorbornane in chemical reactions is not fully understood, but it is believed to act as a chiral auxiliary or ligand, promoting the formation of chiral compounds or facilitating asymmetric catalysis. 2-Acetyl-6-isothiocyanatonorbornane has a unique structure that allows it to interact with other molecules in a specific manner, leading to the formation of chiral products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Acetyl-6-isothiocyanatonorbornane. However, studies have shown that it is not toxic and does not have any significant adverse effects on human health. It is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-6-isothiocyanatonorbornane has several advantages for use in laboratory experiments. It is easy to synthesize, relatively inexpensive, and has a high degree of enantioselectivity. However, it also has some limitations, including its sensitivity to air and moisture, which can lead to degradation and reduced yields. Additionally, 2-Acetyl-6-isothiocyanatonorbornane is not suitable for use in large-scale reactions due to its low solubility in common solvents.
Orientations Futures
There are several future directions for research on 2-Acetyl-6-isothiocyanatonorbornane. One area of interest is the development of new and more efficient synthesis methods, particularly those that are more environmentally friendly. Additionally, there is a need for further research on the mechanism of action of 2-Acetyl-6-isothiocyanatonorbornane in chemical reactions and its potential use in asymmetric catalysis. Finally, there is a need for more comprehensive studies on the biochemical and physiological effects of 2-Acetyl-6-isothiocyanatonorbornane to ensure its safety for use in laboratory experiments.
Conclusion
In conclusion, 2-Acetyl-6-isothiocyanatonorbornane is a chemical compound that has a wide range of potential applications in chemical synthesis and asymmetric catalysis. It is easy to synthesize and has a high degree of enantioselectivity, making it a valuable tool for the preparation of chiral compounds. While there is limited research on its biochemical and physiological effects, it is generally considered safe for use in laboratory experiments. Further research is needed to explore its potential applications and to ensure its safety for use in various settings.
Méthodes De Synthèse
2-Acetyl-6-isothiocyanatonorbornane can be synthesized through a multi-step process involving the reaction of norbornene with various reagents. One of the most commonly used methods involves the reaction of norbornene with thionyl chloride to form 2-chloronorbornene, which is then treated with sodium isothiocyanate to produce 2-Acetyl-6-isothiocyanatonorbornane. Other methods involve the use of different reagents and catalysts, such as palladium complexes, to achieve the desired product.
Propriétés
Numéro CAS |
153495-76-2 |
|---|---|
Nom du produit |
2-Acetyl-6-isothiocyanatonorbornane |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-[(1R,2S,4S,6S)-6-isothiocyanato-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C10H13NOS/c1-6(12)8-2-7-3-9(8)10(4-7)11-5-13/h7-10H,2-4H2,1H3/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
AYUSDYWETCHGNN-KYXWUPHJSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]2C[C@H]1[C@H](C2)N=C=S |
SMILES |
CC(=O)C1CC2CC1C(C2)N=C=S |
SMILES canonique |
CC(=O)C1CC2CC1C(C2)N=C=S |
Autres numéros CAS |
155418-08-9 |
Synonymes |
(exo,exo)-(+-) of 2-acetyl-6-isothiocyanatonorbornane 2-acetyl-6-isothiocyanate norbornane 2-acetyl-6-isothiocyanatonorbornane 2-AICNB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
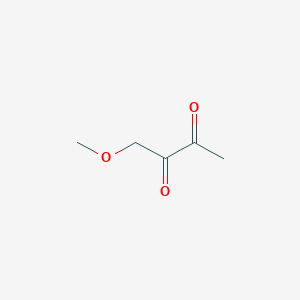
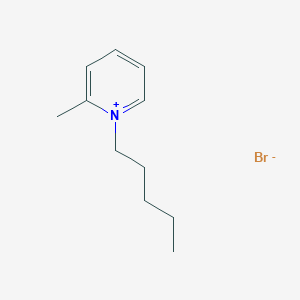


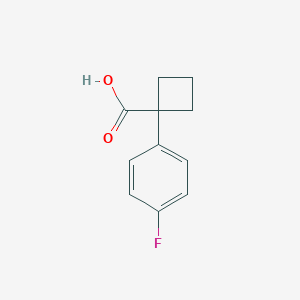
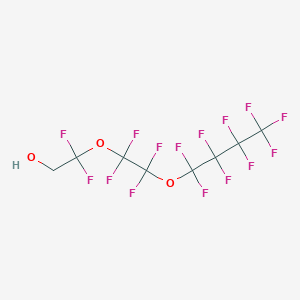
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

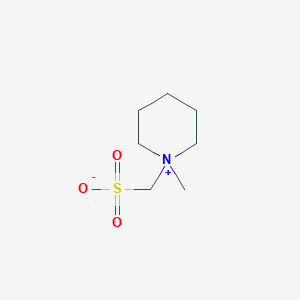
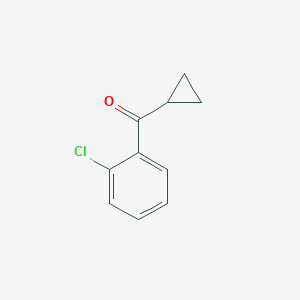

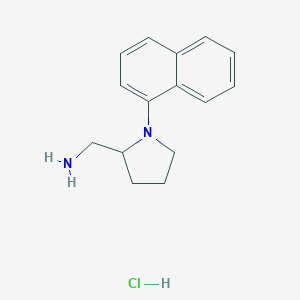
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)